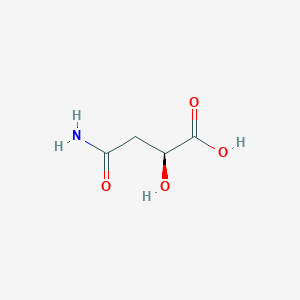

(2S)-4-Amino-2-hydroxy-4-oxobutanoic acid

Vue d'ensemble

Description

The description of a compound typically includes its molecular formula, molar mass, and structural formula. It may also include details about its physical appearance (e.g., color, state of matter under normal conditions) and any distinctive odors or tastes .

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and types of reactions the compound can undergo .Applications De Recherche Scientifique

Potential Anti-diabetic Properties

4-((benzyloxy) amino)-2-hydroxy-4-oxobutanoic acid, a derivative of (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid, has shown promise as an insulinotropic agent in treating non-insulin dependent diabetes mellitus. A study demonstrated its effectiveness in reducing blood glucose levels and improving serum lipids and lipid peroxidation in diabetic rats, suggesting its potential in managing type-2 diabetes (Khurana et al., 2018).

Structural and Vibrational Studies

Molecular docking and vibrational studies of derivatives of this compound have been conducted. These studies provide insights into the structural and electronic properties of the compounds, which are crucial for understanding their potential biological activities and applications in pharmacology (Vanasundari et al., 2018).

Biosynthesis and Catalytic Mechanisms

Research has focused on the properties, biosynthesis, and catalytic mechanisms of hydroxy-amino-acids, including derivatives of this compound. These compounds have applications in biotechnology and molecular biology, with potential antifungal, antibacterial, antiviral, and anticancer properties. Their role in the synthesis of chiral drugs and pharmaceutical intermediates has also been highlighted (Sun et al., 2018).

Optical and Nonlinear Optical Properties

Studies on the optical properties of derivatives of this compound have shown that these compounds could be promising candidates for nonlinear optical materials. Understanding these properties is crucial for developing applications in fields like photonics and telecommunications (Raju et al., 2015).

Applications in Medicinal Chemistry

Research has also explored the incorporation of this compound derivatives in peptides, revealing distinct conformational preferences. This is significant for developing sensitive probes in medicinal chemistry, particularly for applications in 19F NMR (Tressler & Zondlo, 2014).

UV Filter Synthesis in Human Lenses

The compound has been identified as a novel metabolite in human lenses, suggesting a potential role as a UV filter. This finding is relevant for understanding the biochemistry of the human eye and could have implications for ocular health (Bova et al., 1999).

Mécanisme D'action

Target of Action

The primary target of (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid, also known as Carglumic acid, is the enzyme N-acetylglutamate synthase (NAGS) . This enzyme plays a crucial role in the urea cycle, which is responsible for preventing the build-up of neurotoxic ammonium in the blood .

Mode of Action

Carglumic acid is a synthetic structural analogue of N-acetylglutamate (NAG) , an essential allosteric activator of the liver enzyme carbamoyl phosphate synthetase 1 (CPS1) . By mimicking NAG, carglumic acid enhances the activity of CPS1, thereby promoting the conversion of neurotoxic ammonia to urea for excretion .

Biochemical Pathways

The action of carglumic acid affects the urea cycle , a series of biochemical reactions that convert toxic ammonia into urea . This urea is then excreted from the body, reducing the concentration of ammonia in the blood . The compound’s action can indirectly affect other metabolic pathways due to the interconnected nature of biochemical processes.

Pharmacokinetics

The pharmacokinetics of carglumic acid involve its absorption, distribution, metabolism, and excretion (ADME). The compound is administered either by the intravenous, subcutaneous, or intramuscular route . The daily dose of carglumic acid ranges from 100 to 250 mg/kg and this dose is normally adjusted to maintain normal plasma levels of ammonia . The median Tmax of carglumic acid was 3 hours .

Result of Action

The primary result of carglumic acid’s action is the reduction of blood ammonia levels in patients with N-acetylglutamate synthase (NAGS) deficiency . By enhancing the activity of CPS1, carglumic acid promotes the conversion of ammonia to urea, thereby reducing the concentration of neurotoxic ammonia in the blood .

Action Environment

The efficacy and stability of carglumic acid can be influenced by various environmental factors. For instance, the pH level of the environment can affect the stability and solubility of the compound . Additionally, the presence of certain ions in the environment can also influence the action of the compound

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2S)-4-amino-2-hydroxy-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4/c5-3(7)1-2(6)4(8)9/h2,6H,1H2,(H2,5,7)(H,8,9)/t2-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTTYFXMXRFYCHM-REOHCLBHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)O)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00517380 | |

| Record name | (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00517380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57229-74-0 | |

| Record name | (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00517380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

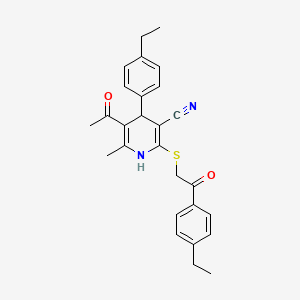

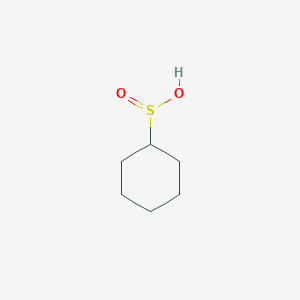

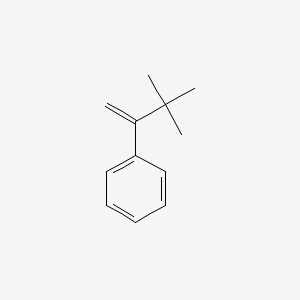

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1-Ethylpropyl)amino]-2-methyl-3,5-dinitrobenzenemethanol](/img/structure/B3053883.png)

![4-[3-(1H-Imidazol-1-YL)propoxy]benzaldehyde](/img/structure/B3053895.png)

![1,2,3,4,7,7-Hexachloro-5-(2,4,6-tribromophenyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B3053898.png)

![2-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B3053900.png)